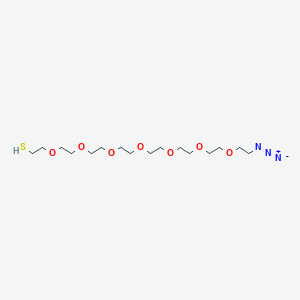

HS-Peg7-CH2CH2N3

Description

Properties

Molecular Formula |

C16H33N3O7S |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |

InChI |

InChI=1S/C16H33N3O7S/c17-19-18-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27/h27H,1-16H2 |

InChI Key |

BQRHKQZCJWTUDQ-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Heterobifunctional Linker: HS-Peg7-CH2CH2N3

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-Peg7-CH2CH2N3, also known as Thiol-PEG7-Azide, is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a thiol group at one terminus and an azide group at the other, connected by a seven-unit polyethylene glycol (PEG) spacer, allows for the precise and covalent linkage of two different molecular entities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of HS-Peg7-CH2CH2N3, with a focus on experimental protocols and data presentation for the research and development community. The PEG spacer enhances aqueous solubility, improves the pharmacokinetic properties of conjugated molecules, and reduces steric hindrance during conjugation reactions[1].

Chemical Structure and Physicochemical Properties

The fundamental characteristics of HS-Peg7-CH2CH2N3 are summarized below, providing essential data for its application in experimental design.

Chemical Structure

IUPAC Name: 2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol[1]

Molecular Formula: C16H33N3O7S[1]

Canonical SMILES: C(COCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-][1]

Physicochemical Data

A summary of the key physicochemical properties of HS-Peg7-CH2CH2N3 is presented in Table 1. This data is critical for designing conjugation strategies, purification procedures, and for the overall handling and storage of the compound.

| Property | Value | Reference |

| Molecular Weight | 411.51 g/mol | [1] |

| Appearance | White/off-white solid or viscous liquid | |

| Solubility | Soluble in water, ethanol, chloroform, DMSO | |

| Purity | Typically >95% | |

| Storage Conditions | Store at -20°C, desiccated. Protect from light and air. Stable for at least 12 months under these conditions. |

Reactivity and Applications

The utility of HS-Peg7-CH2CH2N3 lies in the orthogonal reactivity of its terminal functional groups. The thiol (-SH) group provides a nucleophile for reaction with various electrophiles, while the azide (-N3) group is a key component in "click chemistry" reactions.

Thiol Group Reactivity

The thiol group is highly reactive towards maleimides, vinyl sulfones, and iodoacetyls, forming stable thioether bonds. This reactivity is commonly exploited for the conjugation of the linker to cysteine residues in proteins and peptides. The reaction with maleimides is particularly efficient at a neutral pH of approximately 6.5-7.5.

Azide Group Reactivity

The azide group is exceptionally stable under most biological conditions and does not typically react with endogenous functional groups, making it a bioorthogonal handle. Its primary application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage with a terminal alkyne. The azide can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes, which obviates the need for a copper catalyst.

Key Applications

-

Proteolysis Targeting Chimeras (PROTACs): HS-Peg7-CH2CH2N3 is frequently used as a linker in the synthesis of PROTACs. These are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker's length and flexibility are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy.

-

Surface Modification: The thiol group can be used to anchor the linker to gold surfaces, such as nanoparticles or biosensors, allowing for the subsequent attachment of biomolecules via the azide group.

-

Biomolecule Labeling: This linker is used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for detection and imaging studies.

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving HS-Peg7-CH2CH2N3.

General Handling and Storage

For optimal stability, HS-Peg7-CH2CH2N3 should be stored at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light. Before use, allow the reagent to warm to room temperature before opening the container to prevent moisture condensation. For ease of handling, it is recommended to prepare stock solutions in an anhydrous solvent such as DMSO or DMF.

Protocol for Thiol-Maleimide Conjugation

This protocol describes the conjugation of the thiol group of HS-Peg7-CH2CH2N3 to a maleimide-functionalized molecule, such as a protein with an accessible cysteine residue.

Materials:

-

HS-Peg7-CH2CH2N3

-

Maleimide-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2)

-

Anhydrous DMSO or DMF

-

Degassing equipment (optional, but recommended)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a stock solution of HS-Peg7-CH2CH2N3 in anhydrous DMSO or DMF.

-

Dissolve the maleimide-functionalized protein in the reaction buffer. If necessary, degas the buffer to minimize oxidation of the thiol.

-

Add the HS-Peg7-CH2CH2N3 stock solution to the protein solution. A 10- to 20-fold molar excess of the linker is typically used.

-

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.

-

Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Upon completion, purify the conjugate using size-exclusion chromatography or another appropriate method to remove excess linker and other reagents.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of an HS-Peg7-CH2CH2N3-conjugated molecule and an alkyne-functionalized molecule.

Materials:

-

Azide-functionalized molecule (e.g., the product from the thiol-maleimide conjugation)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system

Procedure:

-

Prepare stock solutions of all reagents. A fresh solution of sodium ascorbate should be prepared immediately before use.

-

In a reaction vessel, combine the azide-functionalized molecule and the alkyne-functionalized molecule in the reaction buffer.

-

Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.

-

Add the CuSO4 solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within 30 minutes.

-

Monitor the reaction progress by an appropriate analytical method.

-

Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts.

Visualization of a PROTAC Workflow

The synthesis of a PROTAC using HS-Peg7-CH2CH2N3 is a multi-step process. The following diagram, generated using the DOT language, illustrates a typical experimental workflow.

Caption: A generalized workflow for the synthesis of a PROTAC molecule using HS-Peg7-CH2CH2N3.

Safety and Handling

Conclusion

HS-Peg7-CH2CH2N3 is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its well-defined structure, favorable physicochemical properties, and dual reactivity enable the construction of complex molecular architectures with a high degree of control. The applications of this linker, particularly in the development of PROTACs and other targeted therapeutics, continue to expand, highlighting its importance in advancing modern drug discovery and development. This guide has provided a foundational understanding of its properties and use, aiming to facilitate its effective implementation in the laboratory.

References

An In-depth Technical Guide to the Applications of HS-Peg7-CH2CH2N3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, HS-Peg7-CH2CH2N3, detailing its core applications, experimental protocols, and relevant quantitative data. This linker is a valuable tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties of HS-Peg7-CH2CH2N3

HS-Peg7-CH2CH2N3, also known as Thiol-PEG7-Azide, is a molecule designed for covalent modification of biomolecules. It features a thiol (-SH) group at one end, a seven-unit polyethylene glycol (PEG) spacer, and an azide (-N3) group at the other end. This unique structure allows for a two-step, orthogonal conjugation strategy. The thiol group readily reacts with maleimides or can be used to functionalize surfaces, while the azide group participates in highly specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] The PEG spacer enhances the solubility and stability of the resulting conjugate and can improve its pharmacokinetic properties.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of HS-Peg7-CH2CH2N3.

| Property | Value | Source |

| Molecular Weight | 411.51 g/mol | |

| Molecular Formula | C16H33N3O7S | |

| Purity | ≥90-95% | |

| Appearance | Colorless liquid or semi-solid | |

| Storage Conditions | -20°C, protected from light and oxygen |

Primary Applications and Experimental Protocols

The primary application of HS-Peg7-CH2CH2N3 is in the field of bioconjugation, where it serves as a linker to connect two different molecules. Its heterobifunctional nature is particularly advantageous in the synthesis of complex biomolecules like PROTACs and for the surface modification of materials.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. HS-Peg7-CH2CH2N3 is an ideal linker for PROTAC synthesis due to its defined length, flexibility, and the orthogonal reactivity of its end groups. The synthesis typically involves a modular approach where the target protein ligand (warhead) and the E3 ligase ligand are coupled to the linker in a stepwise manner.

Signaling Pathway: The PROTAC Mechanism

The following diagram illustrates the mechanism of action of a PROTAC.

References

An In-depth Technical Guide to the Synthesis and Purification of HS-Peg7-CH2CH2N3

This technical guide provides a comprehensive overview of the synthesis and purification methods for the heterobifunctional linker, HS-Peg7-CH2CH2N3. This molecule is of significant interest to researchers and professionals in drug development and materials science due to its utility in bioconjugation, surface modification, and "click chemistry" applications. The guide details plausible synthetic routes, purification protocols, and expected analytical outcomes, supported by structured data tables and process diagrams.

Introduction to HS-Peg7-CH2CH2N3

HS-Peg7-CH2CH2N3, also known as Thiol-PEG7-Azide, is a versatile chemical linker featuring a thiol (-SH) group at one terminus and an azide (-N3) group at the other, connected by a seven-unit polyethylene glycol (PEG) spacer. This structure imparts water solubility and flexibility, making it an ideal crosslinking agent. The thiol group allows for covalent attachment to maleimide-containing molecules or metal surfaces like gold, while the azide group is a key component for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, commonly referred to as "click chemistry".

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C16H33N3O7S | |

| Molecular Weight | 411.51 g/mol | |

| CAS Number | 2148986-06-3 | |

| Appearance | Colorless liquid or oil | |

| Purity | Typically >90% or >95% | |

| Solubility | Soluble in water and common organic solvents | |

| Storage | Recommended at -18°C, protected from light and oxygen |

Synthesis of HS-Peg7-CH2CH2N3

A common and effective strategy for synthesizing heterobifunctional PEG linkers such as HS-Peg7-CH2CH2N3 involves a multi-step process. This typically starts with a commercially available, symmetric or mono-functionalized PEG derivative, followed by sequential modification of the terminal hydroxyl groups. To prevent unwanted side reactions, particularly the oxidation of the thiol group, a protecting group strategy is employed. The trityl (Trt) group is a common choice for protecting thiols due to its stability under various reaction conditions and its selective removal under mild acidic conditions.

The proposed synthetic route involves three main stages:

-

Introduction of the Azide Functionality: This is typically achieved by converting a terminal hydroxyl group of a PEG chain into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with sodium azide.

-

Introduction of the Protected Thiol Functionality: The remaining terminal hydroxyl group is then converted to a thiol, which is protected, for instance, as a trityl thioether.

-

Deprotection of the Thiol Group: The final step involves the removal of the trityl protecting group to yield the free thiol.

Below is a detailed, plausible experimental protocol based on established methods for the synthesis of similar compounds.

Experimental Protocol: A Plausible Synthetic Route

Materials:

-

O-(2-Azidoethyl)heptaethylene glycol

-

Triphenylmethyl chloride (Trityl chloride, Trt-Cl)

-

Pyridine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium hydrosulfide (NaSH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Step 1: Synthesis of S-Trityl-O-(2-azidoethyl)heptaethylene glycol (Trt-S-Peg7-N3)

-

Mesylation of the terminal hydroxyl group: Dissolve O-(2-Azidoethyl)heptaethylene glycol (1 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath. Add triethylamine (1.5 equivalents) and then slowly add methanesulfonyl chloride (1.2 equivalents). Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude mesylated product.

-

Thiolation and Trityl Protection: Dissolve the crude mesylate in DMF. Add sodium hydrosulfide (3 equivalents) and stir the mixture at 60°C for 6 hours. Cool the reaction to room temperature and add triphenylmethyl chloride (1.5 equivalents). Stir the mixture overnight at room temperature.

-

Purification: Pour the reaction mixture into water and extract with diethyl ether. Combine the organic extracts, wash with brine, dry over MgSO4, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure S-trityl protected intermediate.

Step 2: Deprotection to Yield HS-Peg7-CH2CH2N3

-

Cleavage of the Trityl Group: Dissolve the S-trityl protected intermediate (1 equivalent) in a mixture of DCM and TFA (e.g., 95:5 v/v). A scavenger, such as triethylsilane (TES), can be added to trap the released trityl cations.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The crude product can be purified by preparative reverse-phase HPLC to yield the final product, HS-Peg7-CH2CH2N3.

Synthesis Workflow Diagram

Caption: A plausible synthetic workflow for HS-Peg7-CH2CH2N3.

Purification of HS-Peg7-CH2CH2N3

The purification of HS-Peg7-CH2CH2N3 and its intermediates is crucial to achieve the high purity required for most applications. A combination of chromatographic techniques is often employed.

Purification of Intermediates

The S-trityl protected intermediate is typically purified using normal-phase silica gel column chromatography. The choice of eluent is critical for effective separation. A gradient elution, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is generally effective.

Final Product Purification

The final deprotected product, being more polar, is often purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in water, often with a small amount of an additive like TFA to improve peak shape.

For larger scale purification, size-exclusion chromatography (SEC) can be an effective method to separate the desired product from smaller impurities and residual reagents.

Purification Workflow Diagram

Caption: General purification workflow for HS-Peg7-CH2CH2N3.

Data Presentation

The following table summarizes typical quantitative data that would be expected from the synthesis and purification of HS-Peg7-CH2CH2N3, based on literature values for similar compounds.

| Step | Product | Typical Yield (%) | Typical Purity (%) | Analytical Method(s) |

| 1 | S-Trityl-PEG7-Azide | 70-85 | >95 | TLC, NMR, Mass Spectrometry |

| 2 | HS-Peg7-CH2CH2N3 | 80-95 (after deprotection) | >95 (after HPLC) | HPLC, NMR, Mass Spectrometry |

Note: The yields and purities are representative and can vary depending on the specific reaction conditions and purification efficiency.

Characterization

The identity and purity of the synthesized HS-Peg7-CH2CH2N3 should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the PEG backbone and the presence of the terminal functional groups.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

This guide provides a foundational understanding of the synthesis and purification of HS-Peg7-CH2CH2N3. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources.

An In-depth Technical Guide to HS-Peg7-CH2CH2N3: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, HS-Peg7-CH2CH2N3, also known as Thiol-PEG7-Azide. This molecule is a valuable tool in bioconjugation, materials science, and the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, core applications, and provides structured experimental protocols for its use.

Core Molecular Data

HS-Peg7-CH2CH2N3 is a polyethylene glycol (PEG)-based linker featuring a terminal thiol (-SH) group and an azide (-N3) group, separated by a seven-unit PEG spacer. This structure imparts unique functionalities, allowing for sequential or orthogonal conjugation strategies. The PEG chain enhances aqueous solubility and reduces steric hindrance, making it an ideal component for complex molecular assemblies.[1]

| Property | Value | Source |

| Molecular Formula | C16H33N3O7S | [1] |

| Molecular Weight | 411.51 g/mol | [1] |

| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | [1] |

| Appearance | Colorless liquid or solid | - |

| Solubility | Highly soluble in water and common organic solvents | - |

Principle Applications

The unique bifunctional nature of HS-Peg7-CH2CH2N3 allows for its application in several key areas of research and development:

-

Bioconjugation: The thiol and azide groups can be used to link different biomolecules together, such as proteins, peptides, or nucleic acids, to create novel conjugates for research or therapeutic purposes.

-

Surface Modification: The thiol group has a strong affinity for gold surfaces, making this linker ideal for the functionalization of gold nanoparticles for use in diagnostics, imaging, and drug delivery.[2] The azide group then provides a handle for further "click" chemistry modifications.

-

PROTAC Development: HS-Peg7-CH2CH2N3 is a commonly used linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker's length and flexibility are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Chemical Reactivity and Experimental Workflows

The utility of HS-Peg7-CH2CH2N3 stems from the distinct reactivity of its terminal functional groups. The thiol group allows for conjugation to maleimide-functionalized molecules or for anchoring to gold surfaces. The azide group is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with alkyne-containing molecules.

PROTAC Mechanism of Action

In the context of PROTACs, the linker tethers a ligand for a target Protein of Interest (POI) to a ligand for an E3 ubiquitin ligase. The length of the PEG linker is a critical parameter that must be optimized to facilitate the formation of a stable and productive ternary complex, which is necessary for efficient ubiquitination and subsequent degradation of the POI.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific applications.

Protocol for Conjugation to a Maleimide-Activated Protein

This protocol describes the conjugation of the thiol group of HS-Peg7-CH2CH2N3 to a protein that has been functionalized with a maleimide group.

Materials:

-

Maleimide-activated protein in a suitable buffer (e.g., PBS, pH 6.5-7.5)

-

HS-Peg7-CH2CH2N3

-

Reaction buffer (e.g., phosphate buffer, pH 7.2, containing EDTA)

-

Desalting column for purification

Procedure:

-

Protein Preparation: Dissolve the maleimide-activated protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Linker Preparation: Dissolve HS-Peg7-CH2CH2N3 in the reaction buffer. A 10-20 fold molar excess of the linker over the protein is recommended.

-

Conjugation Reaction: Add the linker solution to the protein solution. Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

-

Purification: Remove the excess, unreacted linker from the protein conjugate using a desalting column or dialysis.

-

Characterization: Confirm the conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) and MALDI-TOF mass spectrometry.

Protocol for Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the surface modification of pre-synthesized gold nanoparticles.

Materials:

-

Aqueous solution of gold nanoparticles (AuNPs)

-

HS-Peg7-CH2CH2N3

-

Deionized water

Procedure:

-

Linker Addition: To the AuNP solution, add a solution of HS-Peg7-CH2CH2N3 in deionized water. The final concentration of the linker should be optimized, but a starting point is a large molar excess relative to the estimated number of surface gold atoms.

-

Incubation: Allow the mixture to react for several hours (e.g., 12-24 hours) at room temperature with gentle stirring to allow for the formation of the thiol-gold bond.

-

Purification: Purify the functionalized AuNPs from excess linker by repeated centrifugation and resuspension in deionized water.

-

Characterization: Confirm the surface modification using techniques such as UV-Vis spectroscopy (to check for changes in the surface plasmon resonance peak), dynamic light scattering (DLS) for size and stability, and X-ray photoelectron spectroscopy (XPS) to confirm the presence of sulfur and nitrogen on the surface.

Protocol for PROTAC Synthesis via Click Chemistry

This protocol describes the final "click" reaction to assemble a PROTAC from two precursor molecules: one containing the POI-binding ligand and an alkyne group, and another containing the E3 ligase ligand attached to HS-Peg7-CH2CH2N3.

Materials:

-

Alkyne-functionalized POI ligand

-

Azide-functionalized E3 ligase ligand (prepared by reacting the E3 ligand with HS-Peg7-CH2CH2N3)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water)

Procedure:

-

Reactant Preparation: Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase-linker conjugate in the solvent system.

-

Catalyst Preparation: Prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.

-

Click Reaction: To the solution of the reactants, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction is typically rapid and can be stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS or TLC.

-

Purification: Once the reaction is complete, purify the final PROTAC product using flash column chromatography or preparative HPLC.

-

Characterization: Confirm the structure and purity of the synthesized PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Quantitative Data Considerations in PROTAC Development

The efficacy of a PROTAC is highly dependent on the linker. Varying the length of the PEG chain can have a significant impact on the degradation potency (DC50) and the maximal degradation (Dmax) achieved. The optimal linker length is target-dependent and must be determined empirically.

| Linker Length (PEG units) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |

| 3 | Generic Example | CRBN | >1000 | <20 | |

| 5 | Generic Example | CRBN | 250 | 60 | |

| 7 | Generic Example | CRBN | 50 | >90 | |

| 9 | Generic Example | CRBN | 150 | 75 | |

| 12 | Generic Example | CRBN | 400 | 50 | |

| Note: The data in this table is illustrative and represents typical trends observed in PROTAC optimization studies. Actual values are highly dependent on the specific POI and E3 ligase ligands. |

Conclusion

HS-Peg7-CH2CH2N3 is a versatile and powerful tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure and dual-reactive sites enable a wide range of applications, from creating targeted nanoparticles to synthesizing next-generation therapeutics like PROTACs. The protocols and data presented in this guide offer a starting point for the successful application of this valuable chemical linker in innovative research and development projects.

References

An In-depth Technical Guide on the Solubility and Stability of HS-PEG7-CH2CH2N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the heterobifunctional linker, HS-PEG7-CH2CH2N3. This molecule, featuring a thiol (-SH) group at one terminus of a seven-unit polyethylene glycol (PEG) chain and an azide (-N3) group at the other, is a valuable tool in bioconjugation, drug delivery, and nanoparticle functionalization. Understanding its solubility and stability is critical for its effective application in research and development.

Core Properties of HS-PEG7-CH2CH2N3

HS-PEG7-CH2CH2N3 possesses a unique combination of functional groups that dictate its chemical behavior. The thiol group allows for covalent attachment to maleimides, iodoacetamides, and other thiol-reactive moieties, as well as binding to gold surfaces. The azide group enables "click chemistry" reactions with alkynes, providing a highly specific and efficient conjugation method. The PEG linker enhances water solubility and biocompatibility.

Solubility Profile

Qualitative Solubility:

Based on data for similar azide-PEG-thiol compounds, HS-PEG7-CH2CH2N3 is expected to be soluble in a range of solvents.[1][2][3][4]

Table 1: Qualitative Solubility of Azide-PEG-Thiol Derivatives

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Soluble |

| Chloroform | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Methanol | Soluble |

| Ether | Insoluble |

Note: For some organic solvents, gentle heating may be required to facilitate dissolution, especially for higher molecular weight PEGs.[5]

Stability Considerations

The stability of HS-PEG7-CH2CH2N3 is influenced by its two reactive functional groups, the thiol and the azide, as well as the PEG backbone. Proper handling and storage are crucial to prevent degradation and ensure its reactivity.

3.1. Thiol Group Stability

The primary degradation pathway for the thiol group is oxidation. In the presence of oxygen, especially at neutral to alkaline pH, thiols can oxidize to form disulfide bonds, leading to dimerization of the molecule. This process can be accelerated by the presence of metal ions.

Factors Affecting Thiol Stability:

-

pH: The rate of thiol oxidation increases with pH. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH).

-

Oxygen: Atmospheric oxygen is a key driver of thiol oxidation.

-

Metal Ions: Trace metal ions can catalyze the oxidation of thiols.

-

Light: Exposure to light can also promote oxidative degradation.

3.2. Azide Group Stability

The azide group is generally stable under a wide range of conditions. However, it can be reduced to an amine group in the presence of strong reducing agents. It is also important to note that azides can be sensitive to strong acids.

3.3. PEG Backbone Stability

The polyethylene glycol chain is generally stable. However, it can undergo oxidative degradation in the presence of strong oxidizing agents or through auto-oxidation, which can be initiated by heat, light, and transition metal ions. This degradation can lead to chain cleavage and the formation of various byproducts.

Table 2: Summary of Stability and Recommended Storage

| Functional Group/Backbone | Degradation Pathways | Recommended Storage Conditions |

| Thiol (-SH) | Oxidation to disulfide | Store at -20°C, desiccated, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. |

| Azide (-N3) | Reduction to amine | Avoid strong reducing agents. |

| PEG Backbone | Oxidative degradation | Store at low temperatures and protect from light and oxygen. |

Experimental Protocols

To ensure the quality and performance of HS-PEG7-CH2CH2N3 in experimental settings, it is essential to determine its solubility and stability empirically. The following are detailed methodologies for key experiments.

4.1. Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the saturation solubility of HS-PEG7-CH2CH2N3 in an aqueous buffer.

Materials:

-

HS-PEG7-CH2CH2N3

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Prepare a series of vials containing a fixed volume of PBS (e.g., 1 mL).

-

Add increasing, precisely weighed amounts of HS-PEG7-CH2CH2N3 to each vial.

-

Vortex the vials vigorously for 2 minutes.

-

Allow the vials to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with gentle agitation to ensure saturation.

-

After equilibration, visually inspect the vials for any undissolved solid.

-

For vials containing undissolved material, centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Carefully collect a known volume of the supernatant.

-

The concentration of the dissolved HS-PEG7-CH2CH2N3 in the supernatant can be determined. Since the molecule lacks a strong chromophore, a method like quantitative NMR (qNMR) against a known standard or a derivatization-based UV-Vis assay would be appropriate. Alternatively, a dye-partitioning method can be used for PEG quantification.

4.2. Protocol for Assessing Thiol Group Stability using Ellman's Reagent

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is widely used to quantify free thiol groups. This protocol allows for the monitoring of thiol stability over time.

Materials:

-

HS-PEG7-CH2CH2N3 solution in a buffer of interest (e.g., PBS at various pH values)

-

Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)

-

Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a solution of HS-PEG7-CH2CH2N3 at a known concentration in the desired buffer.

-

Incubate the solution under the conditions to be tested (e.g., different temperatures, exposure to air).

-

At various time points, take an aliquot of the HS-PEG7-CH2CH2N3 solution.

-

In a cuvette, mix the aliquot with the Reaction Buffer.

-

Add a small volume of the DTNB solution and mix thoroughly.

-

Incubate at room temperature for 15 minutes, protected from light.

-

Measure the absorbance at 412 nm.

-

The concentration of the free thiol is calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the resulting 2-nitro-5-thiobenzoate (TNB) anion is 14,150 M⁻¹cm⁻¹.

-

A decrease in absorbance over time indicates the oxidative degradation of the thiol group.

4.3. Protocol for Stability Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the stability of HS-PEG7-CH2CH2N3 by separating the intact molecule from its degradation products.

Materials:

-

HS-PEG7-CH2CH2N3 solution incubated under stress conditions (e.g., elevated temperature, oxidative stress, different pH).

-

HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).

-

Reversed-phase C18 column.

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

Procedure:

-

Prepare solutions of HS-PEG7-CH2CH2N3 and subject them to various stress conditions.

-

At specified time points, inject an aliquot of the sample into the HPLC system.

-

Develop a gradient elution method to separate the parent compound from any potential degradation products.

-

Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

The percentage of remaining intact HS-PEG7-CH2CH2N3 can be calculated from the peak areas.

-

For identification of degradation products, the HPLC can be coupled to a mass spectrometer (LC-MS).

Visualizing Key Relationships and Workflows

Diagram 1: Factors Influencing the Stability of HS-PEG7-CH2CH2N3

Caption: Key factors that can lead to the degradation of HS-PEG7-CH2CH2N3.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: A typical workflow for determining the solubility of HS-PEG7-CH2CH2N3.

Conclusion

HS-PEG7-CH2CH2N3 is a versatile heterobifunctional linker with broad applications in biomedical research. Its solubility in aqueous and common organic solvents is a key advantage. However, its stability, particularly the susceptibility of the thiol group to oxidation, requires careful consideration during storage and handling. By following the recommended storage conditions and employing the detailed experimental protocols provided in this guide, researchers can ensure the integrity and reactivity of this important molecule, leading to more reliable and reproducible results in their applications.

References

An In-depth Technical Guide to Azide-Thiol Bifunctional Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-thiol bifunctional linkers are powerful tools in the field of bioconjugation, enabling the precise and orthogonal coupling of biomolecules. Their utility stems from the presence of two distinct reactive moieties: an azide group, which participates in highly selective "click chemistry" reactions, and a thiol group, which can react with a variety of electrophiles or form disulfide bonds. This dual functionality allows for the sequential or simultaneous conjugation of different molecules, making them invaluable in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles. This guide provides a comprehensive overview of the synthesis, application, and quantitative aspects of azide-thiol bifunctional linkers.

Core Concepts in Azide-Thiol Bioconjugation

The versatility of azide-thiol linkers lies in the orthogonality of their reactive groups. The azide functionality is typically employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These reactions are highly specific, proceeding with high efficiency in aqueous environments and in the presence of a wide range of other functional groups, making them ideal for modifying sensitive biomolecules.[2]

The thiol group, on the other hand, offers a different set of conjugation strategies. It can react with maleimides to form stable thioether bonds, a common method for attaching drugs or other payloads to antibodies.[1] Additionally, thiols can form reversible disulfide bonds, which can be advantageous for applications requiring cleavable linkages. The distinct reactivity of the azide and thiol groups allows for a two-step conjugation strategy, where each end of the linker can be addressed independently.

Synthesis of Azide-Thiol Bifunctional Linkers

A variety of azide-thiol bifunctional linkers have been synthesized, often incorporating polyethylene glycol (PEG) spacers to enhance solubility and reduce steric hindrance. A general synthetic approach involves the modification of a di-functionalized precursor, such as a diol, to introduce the azide and a protected thiol group.

General Synthetic Workflow

Caption: A generalized synthetic workflow for azide-thiol bifunctional linkers.

Quantitative Data on Azide-Thiol Bioconjugation Reactions

The efficiency and rate of bioconjugation reactions are critical for their successful application. The following tables summarize key quantitative data for the most common reactions involving azide-thiol linkers.

Table 1: Comparison of Azide-Alkyne Cycloaddition Kinetics

| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features | Citations |

| CuAAC | 10² - 10⁴ | High reaction rates, requires copper catalyst which can be toxic to cells. | |

| SPAAC | 10⁻³ - 1 | Copper-free, suitable for in vivo applications, generally slower than CuAAC. |

Table 2: Stability of Thiol-Maleimide Conjugates

| Condition | Stability Characteristic | Key Considerations | Citations |

| Physiological pH (7.4) | Susceptible to retro-Michael reaction and thiol exchange. | Can lead to premature drug release. | |

| Acidic pH (<6) | Increased stability against retro-Michael reaction. | Favorable for applications in acidic microenvironments (e.g., tumors). | |

| Hydrolysis of Succinimide Ring | Ring-opened product is significantly more stable against thiol exchange. | Can be a strategy to improve in vivo stability. |

Table 3: Influence of Reaction Conditions on SPAAC Kinetics

| Parameter | Effect on Reaction Rate | Notes | Citations |

| pH | Generally increases with higher pH (up to ~10). | Buffer choice can have a significant impact; HEPES buffer has shown higher rates than PBS. | |

| Temperature | Increases with higher temperature (e.g., 37°C vs 25°C). | Important for optimizing reactions under physiological conditions. | |

| PEG Linker | Presence of a PEG linker can enhance reaction rates. | May improve accessibility of the reactive groups. |

Experimental Protocols

Protocol 1: Synthesis of an Azide-PEG-Thiol Linker

This protocol is a generalized procedure based on the synthesis of heterobifunctional PEG linkers.

Materials:

-

α-Hydroxy-ω-carboxy-PEG

-

Sodium azide (NaN₃)

-

Thionyl chloride (SOCl₂)

-

Cysteamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

Methodology:

-

Azidation of the Carboxyl Terminus:

-

Dissolve α-hydroxy-ω-carboxy-PEG in DCM.

-

Activate the carboxylic acid group with DCC and NHS to form an NHS ester.

-

React the NHS ester with sodium azide in DMF to yield α-hydroxy-ω-azido-PEG.

-

Purify the product by precipitation in cold diethyl ether.

-

-

Introduction of the Thiol Group:

-

Activate the hydroxyl group of α-hydroxy-ω-azido-PEG with thionyl chloride to form a chlor-PEG-azide.

-

React the chloro-PEG-azide with an excess of cysteamine to introduce a protected thiol (as a disulfide).

-

Reduce the disulfide bond using a suitable reducing agent (e.g., dithiothreitol - DTT) to yield the final azide-PEG-thiol linker.

-

Purify the final product using size-exclusion chromatography.

-

Protocol 2: Two-Step Bioconjugation of a Protein and a Small Molecule

This protocol describes a sequential conjugation strategy using an azide-thiol linker.

Materials:

-

Protein with an available amine group (e.g., antibody)

-

Azide-thiol bifunctional linker with an NHS ester group

-

Alkyne-modified small molecule (e.g., a fluorescent dye)

-

Maleimide-activated payload (e.g., a cytotoxic drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Buffers: Phosphate-buffered saline (PBS), pH 7.4; conjugation buffer, pH 6.5-7.0

Methodology:

-

Step 1: Thiol-Maleimide Conjugation

-

Reduce the protein's disulfide bonds with TCEP to generate free thiols.

-

React the reduced protein with the maleimide-activated payload in conjugation buffer for 1-2 hours at room temperature.

-

Remove excess payload and TCEP using a desalting column.

-

-

Step 2: Azide-Alkyne Cycloaddition (CuAAC)

-

React the NHS ester end of the azide-thiol linker with an amine group on the protein-payload conjugate in PBS at pH 7.4 for 1 hour at room temperature.

-

Purify the azide-functionalized conjugate using a desalting column.

-

Prepare a fresh solution of CuSO₄ and sodium ascorbate in water.

-

Add the alkyne-modified small molecule to the azide-functionalized conjugate.

-

Initiate the click reaction by adding the CuSO₄/sodium ascorbate solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Purify the final bioconjugate using size-exclusion chromatography.

-

Applications in Drug Development

Azide-thiol linkers are particularly impactful in the development of sophisticated therapeutics like ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, the thiol group of the linker can react with cysteines on a monoclonal antibody, while the azide group can be used to attach a cytotoxic payload via click chemistry. This modular approach allows for the rapid generation and screening of different antibody-drug combinations.

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Azide-thiol linkers can be used to connect the target-binding ligand and the E3 ligase-binding ligand. The "click" chemistry handle allows for a convergent synthesis, where the two halves of the PROTAC are synthesized separately and then joined together in the final step.

Caption: Modular synthesis of a PROTAC using click chemistry.

Conclusion

Azide-thiol bifunctional linkers offer a robust and versatile platform for the construction of complex bioconjugates. The orthogonal reactivity of the azide and thiol groups enables precise control over the conjugation process, while the high efficiency and biocompatibility of the associated click and thiol-based chemistries make them suitable for a wide range of applications in research and drug development. A thorough understanding of the synthesis, reaction kinetics, and stability of these linkers and their conjugates is essential for their successful implementation.

References

The Azide Handle: A Technical Guide to Click Chemistry in Research and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently modify biomolecules is paramount. "Click chemistry," a concept introduced by Nobel laureate K.B. Sharpless, represents a class of reactions that are rapid, high-yielding, and biocompatible.[1][2] At the heart of many of these powerful reactions lies the azide functional group, a small, bioorthogonal handle that can be readily introduced into biomolecules.[1] This technical guide provides a comprehensive overview of the principles and applications of click chemistry utilizing azide-containing compounds, offering a practical resource for leveraging these techniques.

The azide group (N₃) is an ideal bioorthogonal handle due to its small size, which minimizes perturbation to the structure and function of the biomolecule it is incorporated into, and its stability in biological systems, where it does not readily react with endogenous functional groups.[1] Its specific and efficient reactivity with alkynes to form a stable triazole linkage is the cornerstone of its utility in click chemistry.[2] This guide will delve into the two primary forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles: CuAAC and SPAAC

The foundation of azide-alkyne click chemistry is the [3+2] cycloaddition reaction between an azide and an alkyne to form a stable triazole ring. While the thermal version of this reaction requires high temperatures and often results in a mixture of regioisomers, the catalyzed and strain-promoted versions have revolutionized its application.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions, to exclusively form the 1,4-disubstituted 1,2,3-triazole product. This reaction is characterized by its rapid kinetics, high yields, and tolerance of a wide range of functional groups. The active Cu(I) catalyst can be generated from Cu(I) salts or more commonly in situ from a copper(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. The mechanism is understood to proceed through a dinuclear copper intermediate, which accounts for the remarkable rate acceleration observed.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity associated with the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction proceeds without the need for a metal catalyst, making it truly bioorthogonal. SPAAC utilizes a strained cyclooctyne, which reacts readily with an azide due to the high ring strain that significantly lowers the activation energy of the cycloaddition. This allows the reaction to proceed at physiological temperatures and pH. Commonly used cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO), each offering different reaction kinetics and stability.

Quantitative Data Comparison

The choice between CuAAC and SPAAC often depends on the specific application, with factors such as reaction rate, potential for catalyst toxicity, and the nature of the reactants playing a crucial role. The following tables summarize key quantitative data for these reactions.

Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| CuAAC | Terminal Alkyne + Azide | 10 - 10⁴ | Rapid kinetics, requires copper catalyst. |

| SPAAC | DBCO + Azide | ~1 | Copper-free, good kinetics for many applications. |

| SPAAC | BCN + Azide | ~0.1 - 1 | Copper-free, reactivity depends on azide electronics. |

| SPAAC | DIFO + Azide | ~0.1 | Copper-free, very stable cyclooctyne. |

Table 2: Click Reaction Yields with Various Azides (CuAAC)

| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Yield (%) |

| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | >95 |

| Phenyl Azide | Propargyl Alcohol | CuI | THF | ~90 |

| Alkyl Azide | Dansyl Alkyne | CuSO₄/Sodium Ascorbate/THPTA | Aqueous Buffer | >90 |

| Sulfonyl Azide | Various terminal alkynes | CuI | Acetonitrile | 80-95 |

Note: Yields are highly dependent on specific reaction conditions, including catalyst, ligand, solvent, temperature, and reaction time. Data is compiled for illustrative purposes from various sources.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. Below are representative protocols for CuAAC and SPAAC reactions.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction using in situ generated Cu(I) from CuSO₄ and sodium ascorbate.

Materials:

-

Azide-containing molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., 1:1 mixture of t-butanol and water, or PBS for biomolecules)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for bioconjugation)

Procedure:

-

Reactant Preparation: Dissolve the azide-containing molecule (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent.

-

Catalyst Premix (for bioconjugation): In a separate tube, premix CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water. Let it stand for 2-3 minutes.

-

Reaction Initiation: Add the CuSO₄ solution (or the CuSO₄/THPTA premix) to the reactant solution.

-

Reduction: Add a freshly prepared solution of sodium ascorbate (0.5-1 equivalent for synthesis, 5 equivalents for bioconjugation) to the reaction mixture to initiate the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-24 hours. Reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

-

Work-up and Purification: For small molecules, the product may precipitate and can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent. The organic layer is then dried and concentrated. Purification is typically achieved by column chromatography. For biomolecules, purification is often performed using size-exclusion chromatography or affinity purification.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol outlines the labeling of an azide-modified protein with a DBCO-containing fluorescent dye.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-conjugated fluorophore dissolved in DMSO

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Ensure the azide-modified protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in a buffer free of interfering substances.

-

Reaction Setup: Add the DBCO-conjugated fluorophore solution (typically 5-20 molar excess) to the protein solution. The final concentration of DMSO should generally be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically.

-

Purification: Remove the excess, unreacted DBCO-fluorophore by size-exclusion chromatography or dialysis to obtain the purified, labeled protein.

-

Analysis: Confirm labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or mass spectrometry.

Applications in Drug Development

Click chemistry has become an indispensable tool in drug discovery and development. Its applications are vast and include:

-

Lead Discovery and Optimization: The reliability and efficiency of click chemistry allow for the rapid synthesis of compound libraries for high-throughput screening.

-

Bioconjugation: This is arguably the most significant application, enabling the site-specific modification of biomolecules.

-

Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs.

-

PEGylation: Click chemistry is used to attach polyethylene glycol (PEG) chains to therapeutic proteins and peptides to improve their pharmacokinetic properties.

-

-

Target Identification and Validation: Azide- and alkyne-modified probes can be used to label and identify protein targets in complex biological systems.

-

Drug Delivery: The formation of stable triazole linkages is employed in the synthesis of novel drug delivery systems, such as functionalized nanoparticles and hydrogels.

Conclusion

Click chemistry, with the azide functional group at its core, has fundamentally changed the way chemists and biologists approach the synthesis and modification of complex molecules. The Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloaddition reactions offer a powerful and versatile toolbox for researchers in academia and industry. Their high efficiency, selectivity, and biocompatibility have cemented their role in advancing drug discovery, chemical biology, and materials science. As the field continues to evolve, the principles of click chemistry will undoubtedly continue to enable the development of novel therapeutics and a deeper understanding of complex biological processes.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy and drug-like properties. Among the diverse linker chemistries, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design, offering a unique combination of properties that significantly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This technical guide provides a comprehensive overview of the core principles of PROTAC design featuring PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a favorable balance of flexibility and hydrophilicity.[1][] This characteristic is pivotal in addressing a primary challenge in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties: The hydrophilic nature of PEG linkers can improve the aqueous solubility of PROTACs, which is crucial for their handling, formulation, and bioavailability. By modulating the number of PEG units, researchers can fine-tune the overall physicochemical properties of the molecule to achieve a desirable balance between solubility and other pharmacological attributes.

Modulating Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more inclined to adopt folded conformations compared to their more rigid alkyl counterparts. This conformational flexibility can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more conducive to traversing the cell membrane.

Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and an E3 ligase. An optimal linker length is essential as it dictates the spatial orientation and proximity of the POI and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.

Below are tables summarizing the quantitative data on the effect of PEG linker length on the efficacy of PROTACs targeting various proteins.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

Data synthesized from representative studies on BRD4-targeting PROTACs using a JQ1 warhead and a VHL E3 ligase ligand.

Table 2: Impact of Linker Length on TBK1 Degradation

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation | - |

| 12-29 | Submicromolar | - |

| 21 | 3 | 96 |

| 29 | 292 | 76 |

Data from a study on TBK1-targeting PROTACs.

Table 3: Effect of Linker Length on Estrogen Receptor (ER) α Degradation

| Linker Length (atoms) | ERα Degradation Efficacy |

| 9 | Moderate |

| 12 | High |

| 16 | Optimal |

| 19 | Reduced |

| 21 | Low |

Data from a study on ERα-targeting PROTACs.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: The PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Caption: Logical relationships in PEG linker design for PROTACs.

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil to denature the proteins.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.

-

Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol describes a general method for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using SPR.

Materials:

-

SPR instrument and sensor chips (e.g., CM5, SA)

-

Purified POI, E3 ligase, and PROTAC

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (for amine coupling) or streptavidin-coated chips (for biotinylated proteins)

Methodology:

-

Immobilization:

-

Immobilize either the E3 ligase or the POI onto the sensor chip surface.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

-

Inject a series of concentrations of the soluble protein partner (the one not immobilized) to confirm minimal direct interaction with the immobilized protein.

-

-

Ternary Complex Analysis:

-

Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner over the sensor surface.

-

The increase in response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgrams to an appropriate binding model to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex formation.

-

Calculate the cooperativity factor (α) by comparing the affinity of the soluble protein to the PROTAC-binary complex versus its affinity to the immobilized protein alone.

-

In Vitro Ubiquitination Assay

This protocol provides a method to directly measure the ubiquitination of a target protein induced by a PROTAC in a reconstituted system.

Materials:

-

Purified POI, E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme, and ubiquitin

-

PROTAC compound

-

Ubiquitylation buffer (containing ATP)

-

Reaction tubes

-

SDS-PAGE and Western blotting reagents (as described above)

-

Anti-ubiquitin antibody and anti-POI antibody

Methodology:

-

Reaction Setup:

-

In a reaction tube, combine the ubiquitylation buffer, E1 enzyme, E2 enzyme, ubiquitin, and the target protein.

-

Add the PROTAC at various concentrations or a vehicle control.

-

Initiate the reaction by adding the E3 ligase complex.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and Western blot.

-

-

Detection:

-

Probe the Western blot with an anti-ubiquitin antibody to detect the formation of polyubiquitinated POI (visible as a high-molecular-weight smear or ladder).

-

Probe a parallel blot with an anti-POI antibody to confirm the identity of the ubiquitinated species.

-

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation. The systematic evaluation of a series of linkers with varying lengths and compositions remains a critical step in the development of novel and effective PROTAC-based therapeutics.

References

Methodological & Application

Application Notes: HS-PEG7-CH2CH2N3 for Site-Specific Protein Conjugation

These application notes provide a comprehensive overview and detailed protocols for the use of HS-PEG7-CH2CH2N3, a heterobifunctional linker, in protein conjugation. This linker is designed for the site-specific modification of proteins and subsequent conjugation to other molecules through "click chemistry." The thiol-reactive group allows for conjugation to cysteine residues, while the azide group enables a highly efficient and specific reaction with alkyne-modified molecules.

The HS-PEG7-CH2CH2N3 linker consists of three key components:

-

Thiol Group (HS-): A reactive group that specifically targets free cysteine residues or can be used to reduce disulfide bonds, enabling conjugation to the resulting free thiols.

-

PEG7 Linker: A seven-unit polyethylene glycol (PEG) spacer that enhances the solubility of the conjugate, reduces steric hindrance, and minimizes potential immunogenicity.

-

Azide Group (-N3): A terminal azide group that serves as a handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry."

This system allows for a two-step conjugation strategy. First, the protein of interest is functionalized with the linker via its thiol group. Second, an alkyne-containing molecule of interest (e.g., a small molecule drug, a fluorescent dye, or a second protein) is "clicked" onto the azide-functionalized protein.

Applications:

-

Antibody-Drug Conjugate (ADC) Development: Site-specific attachment of cytotoxic drugs to antibodies.

-

Protein Labeling: Covalent attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and detection assays.

-

Protein-Protein Ligation: Creating well-defined protein dimers or multi-protein complexes.

-

Surface Immobilization: Attaching proteins to alkyne-modified surfaces for biosensor development.

Experimental Protocols

The following protocols provide a general framework for the use of HS-PEG7-CH2CH2N3. Optimal conditions, such as molar ratios, reaction times, and temperatures, may vary depending on the specific protein and molecule being conjugated and should be determined empirically.

Protocol 1: Thiol-Maleimide Conjugation of HS-PEG7-CH2CH2N3 to a Protein

This protocol describes the conjugation of the thiol group of HS-PEG7-CH2CH2N3 to a protein that has been previously functionalized with a maleimide group.

Materials:

-

Maleimide-activated Protein of Interest (Protein-Maleimide)

-

HS-PEG7-CH2CH2N3 linker

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA.

-

Quenching Reagent: L-cysteine or β-mercaptoethanol (BME)

-

Purification System: Size-exclusion chromatography (SEC) or dialysis system.

Procedure:

-

Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve the HS-PEG7-CH2CH2N3 linker in a compatible solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the HS-PEG7-CH2CH2N3 linker to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quenching: Add a quenching reagent (e.g., L-cysteine to a final concentration of 1-2 mM) to react with any unreacted maleimide groups on the protein. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free thiols. The resulting product is Protein-PEG7-Azide.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-modified molecule to the azide-functionalized protein (Protein-PEG7-Azide) generated in Protocol 1.

Materials:

-

Protein-PEG7-Azide (from Protocol 1)

-

Alkyne-containing molecule of interest

-

Copper(II) Sulfate (CuSO4)

-

Reducing Agent: Sodium Ascorbate or THPTA

-

Copper Ligand (optional but recommended): TBTA or BTTAA

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reactant Preparation: Dissolve the Protein-PEG7-Azide in the reaction buffer to a concentration of 1-5 mg/mL. Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water). If using a ligand, prepare a premixed solution of CuSO4 and the ligand.

-

Reaction Mixture Assembly: In a reaction tube, combine the Protein-PEG7-Azide and the alkyne-containing molecule (using a 2- to 10-fold molar excess of the alkyne molecule).

-

Initiation of "Click" Reaction: Add the copper catalyst components to the reaction mixture. A typical final concentration is 1 mM CuSO4, 5 mM sodium ascorbate, and (if used) 1 mM ligand.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by SDS-PAGE or mass spectrometry.

-

Purification: Purify the final protein conjugate using size-exclusion chromatography (SEC), affinity chromatography (if applicable), or dialysis to remove the copper catalyst and excess reagents.

-

Final Characterization: Characterize the final conjugate for purity, identity, and concentration.

Quantitative Data Summary

The following tables provide example data for a typical conjugation experiment. The actual results will vary based on the specific protein and reagents used.

Table 1: Example Results for Protocol 1 - Azide Functionalization

| Parameter | Protein A | Protein B |

|---|---|---|

| Initial Protein Concentration | 5.0 mg/mL | 8.0 mg/mL |

| Linker:Protein Molar Ratio | 10:1 | 15:1 |

| Reaction Time | 2 hours | 4 hours |

| Degree of Labeling (DOL) | 1.8 azides/protein | 2.5 azides/protein |

| Recovery after Purification | 85% | 78% |

Table 2: Example Results for Protocol 2 - CuAAC "Click" Reaction

| Parameter | Conjugate A (with Dye) | Conjugate B (with Drug) |

|---|---|---|

| Protein-Azide Concentration | 2.0 mg/mL | 3.5 mg/mL |

| Alkyne-Molecule:Protein Molar Ratio | 5:1 | 8:1 |

| Reaction Time | 1.5 hours | 3 hours |

| Conjugation Efficiency | >95% | >90% |

| Final Conjugate Yield | 75% | 68% |

Diagrams and Workflows

The following diagrams illustrate the key processes involved in protein conjugation using HS-PEG7-CH2CH2N3.

Caption: Two-step workflow for protein conjugation using HS-PEG7-N3.

Caption: Key components of the CuAAC "click" reaction.

Application Note: Streamlined Synthesis of PROTACs using the Heterobifunctional Linker HS-Peg7-CH2CH2N3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, HS-Peg7-CH2CH2N3. This linker features a thiol (-SH) group and an azide (-N3) group, enabling a straightforward and modular two-step conjugation strategy. The inclusion of a seven-unit polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[1][2][3] The protocols herein describe the conjugation of the thiol moiety to a maleimide-functionalized ligand, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction to connect the second, alkyne-functionalized ligand.[4][5]

Introduction to PROTAC Synthesis and the Role of HS-Peg7-CH2CH2N3

PROTACs are innovative heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins (Proteins of Interest, or POIs). They consist of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation.